N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-264 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes a series of reactions including halogenation, amination, and cyclization to form the final product .
Industrial Production Methods: While specific industrial production methods for OSM-S-264 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: OSM-S-264 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly halogenation and amination, are key steps in the synthesis of OSM-S-264.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Medicine: Research is ongoing to explore its efficacy and safety as an antimalarial drug.
Mechanism of Action
The mechanism of action of OSM-S-264 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This inhibition disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
These compounds share a similar thienopyrimidine scaffold but differ in their substituents and overall activity profiles.
Properties
Molecular Formula |
C17H11ClN6O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C17H11ClN6O/c18-12-2-1-3-13(8-12)21-17(25)14-9-20-10-15-22-23-16(24(14)15)11-4-6-19-7-5-11/h1-10H,(H,21,25) |
InChI Key |
OHGFCSWBHYTMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=NC=C4 |
Origin of Product |
United States |
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